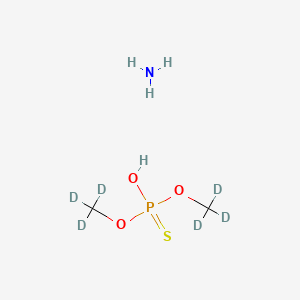
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt is a deuterium-labeled compound with the molecular formula C2H4D6NO3PS and a molecular weight of 165.18 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt involves the deuterium labeling of O,O-Dimethyl Phosphorothionate. The reaction typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product . The reaction conditions often include controlled temperatures and specific catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated chemicals and advanced reaction vessels to maintain the integrity of the deuterium labeling. The product is then purified and packaged under stringent conditions to ensure its stability and quality .
Análisis De Reacciones Químicas
Types of Reactions
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioates.
Reduction: Reduction reactions can convert it into phosphorodithioates.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphorothioates, phosphorodithioates, and substituted phosphorothionates, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound’s behavior in various systems. It primarily acts by inhibiting certain enzymes or interacting with specific receptors, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
O,O-Dimethyl Phosphorothionate: The non-deuterated version of the compound.
O,O-Dimethyl Phosphorodithioate-d6 Potassium Salt: Another deuterium-labeled phosphorothionate compound.
Uniqueness
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable in research applications where precise tracking and quantification are essential .
Propiedades
Fórmula molecular |
C2H10NO3PS |
|---|---|
Peso molecular |
165.18 g/mol |
Nombre IUPAC |
azane;hydroxy-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
InChI |
InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3/i1D3,2D3; |
Clave InChI |
GIUYHMYPEVIYCM-TXHXQZCNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OP(=S)(O)OC([2H])([2H])[2H].N |
SMILES canónico |
COP(=S)(O)OC.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
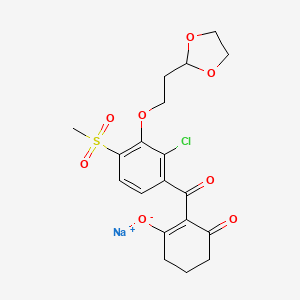

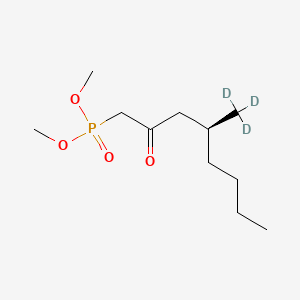
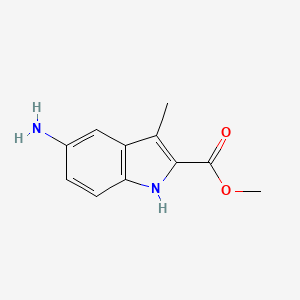
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)


![tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate](/img/structure/B13438657.png)

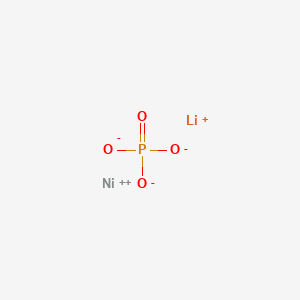
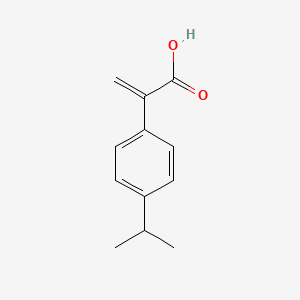
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)

